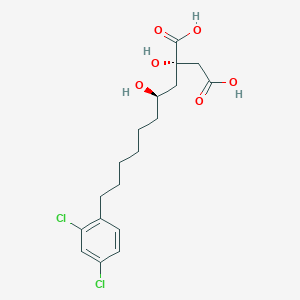

(S)-2-((R)-8-(2,4-dichlorophenyl)-2-hydroxyoctyl)-2-hydroxysuccinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SB-201076 es un potente inhibidor de la ATP citrato liasa, una enzima que desempeña un papel crucial en las vías metabólicas del metabolismo de la glucosa y los lípidos. Este compuesto ha ganado una atención significativa debido a sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades metabólicas y cáncer .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de SB-201076 implica varios pasos clave:

Reacción de Wittig: La reacción de 2,4-diclorobenzaldehído con bromuro de fosfonio utilizando hidruro de sodio en dimetilsulfóxido produce ácido 7-(2,4-diclorofenil)-6-heptenoico como una mezcla de isómeros E y Z.

Esterificación: La esterificación del producto anterior con metanol en presencia de ácido sulfúrico produce el éster correspondiente.

Reducción: El éster se reduce luego con hidruro de diisobutlaluminio para formar un alcohol.

Hidrogenación: La hidrogenación subsiguiente sobre paladio en carbón produce 7-(2,4-diclorofenil)-1-heptanol.

Oxidación de Swern: Este compuesto se oxida luego al aldehído correspondiente usando oxidación de Swern.

Formación de oxima: El aldehído se convierte en una oxima mediante reacción con hidroxilamina.

Cicloadición: El tratamiento de la oxima con hipoclorito de sodio y trietilamina genera un óxido de nitrilo intermedio, que sufre una cicloadición [3+2] con itaconato de dimetilo para formar un isoxazol.

Apertura reductiva: El isoxazol se abre reductivamente por hidrogenación en presencia de níquel Raney y ácido bórico para producir una hidroxicetona.

Reducción adicional: La hidroxicetona se reduce aún más usando borohidruro de sodio y cloruro de cerio en metanol para producir un dihidroxiéster.

Saponificación y ciclización: El dihidroxiéster se saponifica con hidróxido de sodio, seguido de recristalización y ciclización con ácido clorhídrico en tetrahidrofurano acuoso para producir la lactona diana.

Métodos de Producción Industrial

La producción industrial de SB-201076 sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto implica el uso de reactores automatizados, procesos de flujo continuo y medidas estrictas de control de calidad para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

SB-201076 experimenta varias reacciones químicas, que incluyen:

Oxidación: Conversión de alcoholes a aldehídos y cetonas.

Reducción: Reducción de ésteres a alcoholes y cetonas a alcoholes.

Sustitución: Formación de oximas a partir de aldehídos.

Cicloadición: Cicloadición [3+2] para formar isoxazoles.

Reactivos y Condiciones Comunes

Oxidación: Oxidación de Swern utilizando cloruro de oxalilo y dimetilsulfóxido.

Reducción: Hidruro de diisobutlaluminio, borohidruro de sodio y cloruro de cerio.

Sustitución: Hidroxilamina para la formación de oximas.

Cicloadición: Hipoclorito de sodio y trietilamina para la generación de óxido de nitrilo.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios intermediarios como el ácido 7-(2,4-diclorofenil)-6-heptenoico, el 7-(2,4-diclorofenil)-1-heptanol y el producto lactona final, SB-201076 .

Aplicaciones Científicas De Investigación

SB-201076 tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como compuesto de herramienta para estudiar la inhibición de la ATP citrato liasa y sus efectos en las vías metabólicas.

Biología: Investigado por su papel en la modulación del metabolismo de lípidos y glucosa en varios tipos de células.

Medicina: Explorado como un posible agente terapéutico para enfermedades metabólicas como diabetes, obesidad y enfermedad hepática grasa no alcohólica.

Mecanismo De Acción

SB-201076 ejerce sus efectos inhibiendo la ATP citrato liasa, una enzima que cataliza la conversión de citrato en acetil-CoA y oxaloacetato. Esta inhibición interrumpe la producción de acetil-CoA, un precursor clave para la síntesis de lípidos, lo que reduce la acumulación de lípidos y promueve la apoptosis en las células cancerosas. Los objetivos moleculares y las vías involucradas incluyen la regulación negativa de las vías de síntesis de lípidos y la inducción de cascadas de señalización apoptótica .

Comparación Con Compuestos Similares

Compuestos Similares

Unicidad

SB-201076 es único en su potente inhibición de la ATP citrato liasa y su capacidad para modular tanto el metabolismo de la glucosa como el de los lípidos. Su efectividad en la reducción de la acumulación de lípidos e inducción de apoptosis en las células cancerosas lo diferencia de otros compuestos similares .

Propiedades

Fórmula molecular |

C18H24Cl2O6 |

|---|---|

Peso molecular |

407.3 g/mol |

Nombre IUPAC |

(2S)-2-[(2R)-8-(2,4-dichlorophenyl)-2-hydroxyoctyl]-2-hydroxybutanedioic acid |

InChI |

InChI=1S/C18H24Cl2O6/c19-13-8-7-12(15(20)9-13)5-3-1-2-4-6-14(21)10-18(26,17(24)25)11-16(22)23/h7-9,14,21,26H,1-6,10-11H2,(H,22,23)(H,24,25)/t14-,18+/m1/s1 |

Clave InChI |

NPZOIISFQXTCQN-KDOFPFPSSA-N |

SMILES isomérico |

C1=CC(=C(C=C1Cl)Cl)CCCCCC[C@H](C[C@](CC(=O)O)(C(=O)O)O)O |

SMILES canónico |

C1=CC(=C(C=C1Cl)Cl)CCCCCCC(CC(CC(=O)O)(C(=O)O)O)O |

Sinónimos |

SB 201076 SB-201076 SB201076 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.